Cas no 1806675-50-2 (1-Bromo-3-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one)

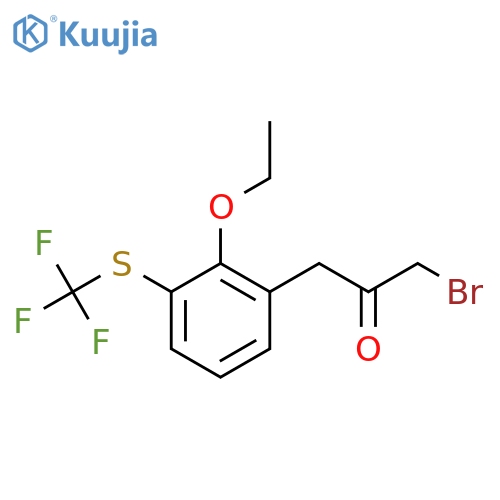

1806675-50-2 structure

商品名:1-Bromo-3-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one

CAS番号:1806675-50-2

MF:C12H12BrF3O2S

メガワット:357.186692237854

CID:4793259

1-Bromo-3-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-3-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one

-

- インチ: 1S/C12H12BrF3O2S/c1-2-18-11-8(6-9(17)7-13)4-3-5-10(11)19-12(14,15)16/h3-5H,2,6-7H2,1H3

- InChIKey: LFHBBUWFNXIIBV-UHFFFAOYSA-N

- ほほえんだ: BrCC(CC1C=CC=C(C=1OCC)SC(F)(F)F)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 299

- トポロジー分子極性表面積: 51.6

- 疎水性パラメータ計算基準値(XlogP): 4.4

1-Bromo-3-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013025010-250mg |

1-Bromo-3-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one |

1806675-50-2 | 97% | 250mg |

504.00 USD | 2021-05-31 | |

| Alichem | A013025010-500mg |

1-Bromo-3-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one |

1806675-50-2 | 97% | 500mg |

823.15 USD | 2021-05-31 | |

| Alichem | A013025010-1g |

1-Bromo-3-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one |

1806675-50-2 | 97% | 1g |

1,519.80 USD | 2021-05-31 |

1-Bromo-3-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one 関連文献

-

May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

1806675-50-2 (1-Bromo-3-(2-ethoxy-3-(trifluoromethylthio)phenyl)propan-2-one) 関連製品

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 4964-69-6(5-Chloroquinaldine)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量